三甲基硅烷
描述
Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH . It is a trialkylsilane and the Si-H bond is reactive . It is less commonly used as a reagent than the related triethylsilane, which is a liquid at room temperature . Trimethylsilane is a colorless, odorless, and highly-flammable gas .
Synthesis Analysis
Trimethylsilane is not normally found in nature. Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Molecular Structure Analysis
The molecular formula of Trimethylsilane is C3H10Si . The IUPAC name is trimethylsilane . The SMILES string is CSiHC . The molecular weight is 74.197 g/mol .
Chemical Reactions Analysis
The Si-H bond in Trimethylsilane is reactive . It is less commonly used as a reagent than the related triethylsilane . Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
Physical And Chemical Properties Analysis
Trimethylsilane is a colorless, odorless, and highly-flammable gas . The molecular weight is 74.197 g/mol . The density is 0.638 g/cm^3 . The melting point is -135.9 °C and the boiling point is 6.7 °C . It is insoluble in water .
科学研究应用
1. Application in Ultra-Large Scale Integration (ULSI) Manufacturing Technology
- Summary of the Application: Trimethylsilane (3MS) is used in the deposition of etching stop layers in ULSI manufacturing technology. These layers serve as a Cu penetration diffusion barrier and interconnect etch stop layer in sub-90-nanometer ULSI manufacturing technology .
- Methods of Application or Experimental Procedures: The etching stop layers are deposited using trimethylsilane (3MS) with ammonia by plasma-enhanced chemical vapor deposition (PECVD), followed by a procedure for tetra-ethoxyl silane (TEOS) oxide .
- Results or Outcomes: The depth profile of Cu distribution examined by second ion mass spectroscopy (SIMs) showed that 3MS α-SiCN:H exhibited a better barrier performance than the 4MS film .
2. Synthesis of Azido (Trimethylsilyl)acetylene
- Summary of the Application: Trimethylsilane is used in the synthesis of azido (trimethylsilyl)acetylene, a short-lived compound that can be detected and spectroscopically characterized .
- Methods of Application or Experimental Procedures: The synthesis of this compound is performed using appropriate substrate, reagent, and reaction conditions .
- Results or Outcomes: The thermal or photochemical decay of azido (trimethylsilyl)acetylene leads to cyano (trimethylsilyl)carbene .
3. Deposition of Dielectrics and Barrier Layers
- Summary of the Application: Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
- Methods of Application or Experimental Procedures: The deposition process involves using Trimethylsilane as a source gas in a PE-CVD process .
- Results or Outcomes: The use of Trimethylsilane in this process results in the formation of dielectrics and barrier layers that are integral to the functionality of semiconductors .
4. Deposition of TiSiCN Hard Coatings
- Summary of the Application: Trimethylsilane is used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) .
- Methods of Application or Experimental Procedures: The deposition of TiSiCN hard coatings is performed using Trimethylsilane as a source gas in a PEMS process .
- Results or Outcomes: The use of Trimethylsilane in this process results in the formation of TiSiCN hard coatings that have unique properties and cannot be achieved by multiple source gases containing silicon and carbon .
5. Deposition of Silicon Carbide Hard Coatings
- Summary of the Application: Trimethylsilane has been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
- Methods of Application or Experimental Procedures: The deposition of silicon carbide hard coatings is performed using Trimethylsilane in a LP-CVD process .
- Results or Outcomes: The use of Trimethylsilane in this process results in the formation of silicon carbide hard coatings that have unique properties and cannot be achieved by multiple source gases containing silicon and carbon .
6. Radical-Based Reagent in Organic Chemistry
- Summary of the Application: Trimethylsilane is used as a radical-based reagent in organic chemistry. Numerous examples of the successful use of (TMS)3SiH in radical reductions, hydrosilylation and consecutive radical reactions are given .
- Methods of Application or Experimental Procedures: The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
- Results or Outcomes: The strategic role of (TMS)3SiH in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
安全和危害
未来方向
Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS) . It has also been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C . It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon . It is expected that Trimethylsilane will continue to be used in these applications in the future .
属性
IUPAC Name |
trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDJYEQOELDLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110477-51-5 | |
Record name | Silane, trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
74.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18373 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylsilane | |
CAS RN |
993-07-7 | |
Record name | Trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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